Carbazomycin F
CAS No.: 103744-21-4
Cat. No.: VC20750295
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103744-21-4 |
|---|---|
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.29 g/mol |
| IUPAC Name | 4-hydroxy-3,6-dimethoxy-2-methyl-9H-carbazole-1-carbaldehyde |
| Standard InChI | InChI=1S/C16H15NO4/c1-8-11(7-18)14-13(15(19)16(8)21-3)10-6-9(20-2)4-5-12(10)17-14/h4-7,17,19H,1-3H3 |
| Standard InChI Key | IKDLNWPZGYBNSQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C3=C(N2)C=CC(=C3)OC)C(=C1OC)O)C=O |
| Canonical SMILES | CC1=C(C2=C(C3=C(N2)C=CC(=C3)OC)C(=C1OC)O)C=O |
Introduction
Chemical Structure and Properties
Molecular Identity and Physical Properties
Carbazomycin F is identified by the CAS Registry Number 103744-21-4 and possesses the molecular formula C16H15NO4 with a molecular weight of 285.29 g/mol. The compound is formally named 4-hydroxy-3,6-dimethoxy-2-methyl-9H-carbazole-1-carbaldehyde according to IUPAC nomenclature. It is also sometimes referred to as 6-methoxycarbazomycinal in scientific literature, highlighting its structural relationship to other carbazomycin compounds .
The physical appearance and properties of Carbazomycin F include its characteristic reaction on TLC plates, where it produces a brown color when heated after spraying with 10% sulfuric acid, distinguishing it from Carbazomycin E which gives a yellowish-brown color under the same conditions .
Structural Features
The core structure of Carbazomycin F consists of a tricyclic carbazole skeleton with multiple functional groups strategically positioned around the rings. Specifically, it contains:
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A carbazole nucleus (tricyclic framework with nitrogen at the central position)
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A formyl group (-CHO) at the C1 position
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A hydroxyl group (-OH) at the C4 position
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Methoxy groups (-OCH3) at the C3 and C6 positions
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A methyl group (-CH3) at the C2 position
Table 1: Chemical Identifiers and Structural Information for Carbazomycin F
| Property | Value |
|---|---|
| CAS Number | 103744-21-4 |
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.29 g/mol |
| IUPAC Name | 4-hydroxy-3,6-dimethoxy-2-methyl-9H-carbazole-1-carbaldehyde |
| Standard InChI | InChI=1S/C16H15NO4/c1-8-11(7-18)14-13(15(19)16(8)21-3)10-6-9(20-2)4-5-12(10)17-14/h4-7,17,19H,1-3H3 |
| Standard InChIKey | IKDLNWPZGYBNSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C3=C(N2)C=CC(=C3)OC)C(=C1OC)O)C=O |
The unique arrangement of these functional groups contributes to both the biological activity of Carbazomycin F and the challenges associated with its total synthesis.
Discovery and Origin
Carbazomycin F was originally identified as a secondary metabolite produced by Streptomyces bacteria. The discovery of the carbazomycin family stems from research into natural products with antimicrobial properties. While the search results provide limited information specifically about the discovery of Carbazomycin F, related compounds in the family, such as Carbazomycins A and B, were isolated from Streptoverticillium ehimense H 1051-MY10 .
The biosynthetic pathway leading to carbazole compounds like Carbazomycin F involves key enzymatic steps in the formation of the tricyclic carbazole skeleton . Studies have shown that precursors such as DL-[3-14C]tryptophan can be incorporated into the carbazomycin structure, suggesting a biosynthetic route that stems from amino acid metabolism .
Total Synthesis of Carbazomycin F
Synthetic Approaches and Challenges
The total synthesis of Carbazomycin F represents a significant achievement in organic chemistry due to the compound's complex structure with multiple substituents. Until recently, while the synthesis of Carbazomycin E had been reported, the total synthesis of Carbazomycin F remained unaccomplished . The primary challenges in synthesizing Carbazomycin F include:
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The presence of a formyl group that creates difficulties during various synthetic transformations
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The need for regioselective demethylation of specific methoxy groups
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Unexpected reactivity issues, such as the reduction of the formyl group under certain conditions
Breakthrough Synthesis Strategy
A groundbreaking total synthesis of Carbazomycin F was recently achieved by Shima and colleagues using an innovative approach involving an aryne intermediate . The key features of this synthetic route include:
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Generation of an aryne intermediate from a 2-aminobiphenyl derivative
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Double functionalization of this intermediate through nucleophilic addition of a tethered amino group
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Construction of the carbazole skeleton through this addition reaction
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Formylation of the resulting carbanion to create the multiply substituted carbazole framework
Key Synthetic Steps and Discoveries
The synthesis pathway revealed several important insights and unexpected challenges:
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Protection of the carbazole nitrogen was necessary to perform regioselective demethylation of the methoxy group near the formyl group
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During the synthesis of Carbazomycin F, an unexpected reduction of the formyl group occurred under heating conditions with copper iodide and sodium methoxide, yielding a methoxymethyl group instead
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A solution was found by oxidizing this intermediate compound in the presence of water, which effectively restored the formyl group and allowed the synthesis to proceed
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When attempting to introduce a methoxy group onto a bromocarbazole intermediate using a palladium catalyst, complex mixtures resulted, necessitating an alternative approach
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Ullmann coupling was successfully employed as an alternative strategy, although it yielded both the desired product and an unexpected methoxymethylcarbazole derivative
The successful total synthesis of Carbazomycin F marks a significant advancement in synthetic methodology for complex carbazole alkaloids and provides a potential route for accessing this compound for further biological studies.
Biological Activities
Antimicrobial Properties
Carbazomycin F, like other members of the carbazomycin family, exhibits promising antimicrobial activity. While specific data on Carbazomycin F's antimicrobial spectrum is limited in the provided search results, the carbazomycin family has demonstrated effectiveness primarily against phytopathogenic fungi . These compounds represent the first antibiotics containing a carbazole nucleus with such activity, making them structurally unique among antimicrobial agents .
Structure-Activity Relationships
The biological activity of Carbazomycin F is likely influenced by its distinctive substitution pattern. The presence of specific functional groups, including the formyl group, hydroxyl group, and methoxy groups at particular positions, contributes to its biological profile. Comparative studies between different carbazomycins can provide insights into structure-activity relationships within this family of compounds .
Research Applications and Future Directions
Challenges and Opportunities
While significant progress has been made in the synthesis and preliminary biological evaluation of Carbazomycin F, several challenges and opportunities remain:
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Further elucidation of the precise mechanisms underlying its biological activities
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Development of more efficient synthetic routes to facilitate larger-scale production
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Exploration of structural modifications to enhance activity or specificity
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Investigation of potential synergistic effects with other bioactive compounds
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